

A Comparative Guide to Cereblon (CRBN) Ligands for Targeted Protein Degradation

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Compound of Interest

Compound Name: 3-[4-(Aminomethyl)benzyloxy]

Thalidomide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of prominent Cereblon (CRBN) ligands utilized in the field of targeted protein degradation. While this guide aims to be comprehensive, it is important to note that publicly available experimental data for **3-[4-(Aminomethyl)benzyloxy] Thalidomide** is limited, precluding its direct quantitative comparison within this document. The following sections detail the performance of well-characterized CRBN ligands, supported by experimental data and detailed methodologies, to aid researchers in the selection and application of these critical research tools.

Introduction to CRBN Ligands and Their Mechanism of Action

Cereblon (CRBN) is a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex. Small molecules that bind to CRBN, often referred to as CRBN ligands or immunomodulatory drugs (IMiDs), can modulate the substrate specificity of this E3 ligase. This modulation leads to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates, that are not typically targeted by the native E3 ligase complex. This mechanism forms the basis for the therapeutic action of drugs like thalidomide and its analogs and is a cornerstone of Proteolysis Targeting Chimera (PROTAC) technology, where a CRBN ligand is linked to a warhead that binds a target protein of interest to induce its degradation.

Comparative Analysis of CRBN Ligand Performance

The efficacy of a CRBN ligand is determined by several factors, including its binding affinity to CRBN and its ability to induce the degradation of specific neosubstrates, most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these transcription factors is a key mechanism for the anti-proliferative and immunomodulatory effects of these compounds.

Quantitative Data on CRBN Ligand Binding Affinity and Neosubstrate Degradation

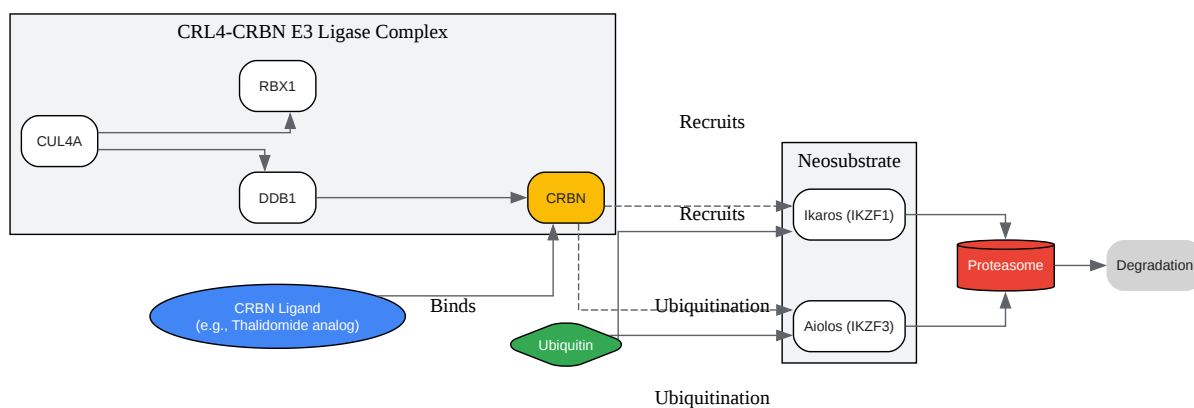
The following tables summarize key quantitative data for several well-characterized CRBN ligands. This data has been compiled from various scientific publications and provides a basis for comparing their relative potencies.

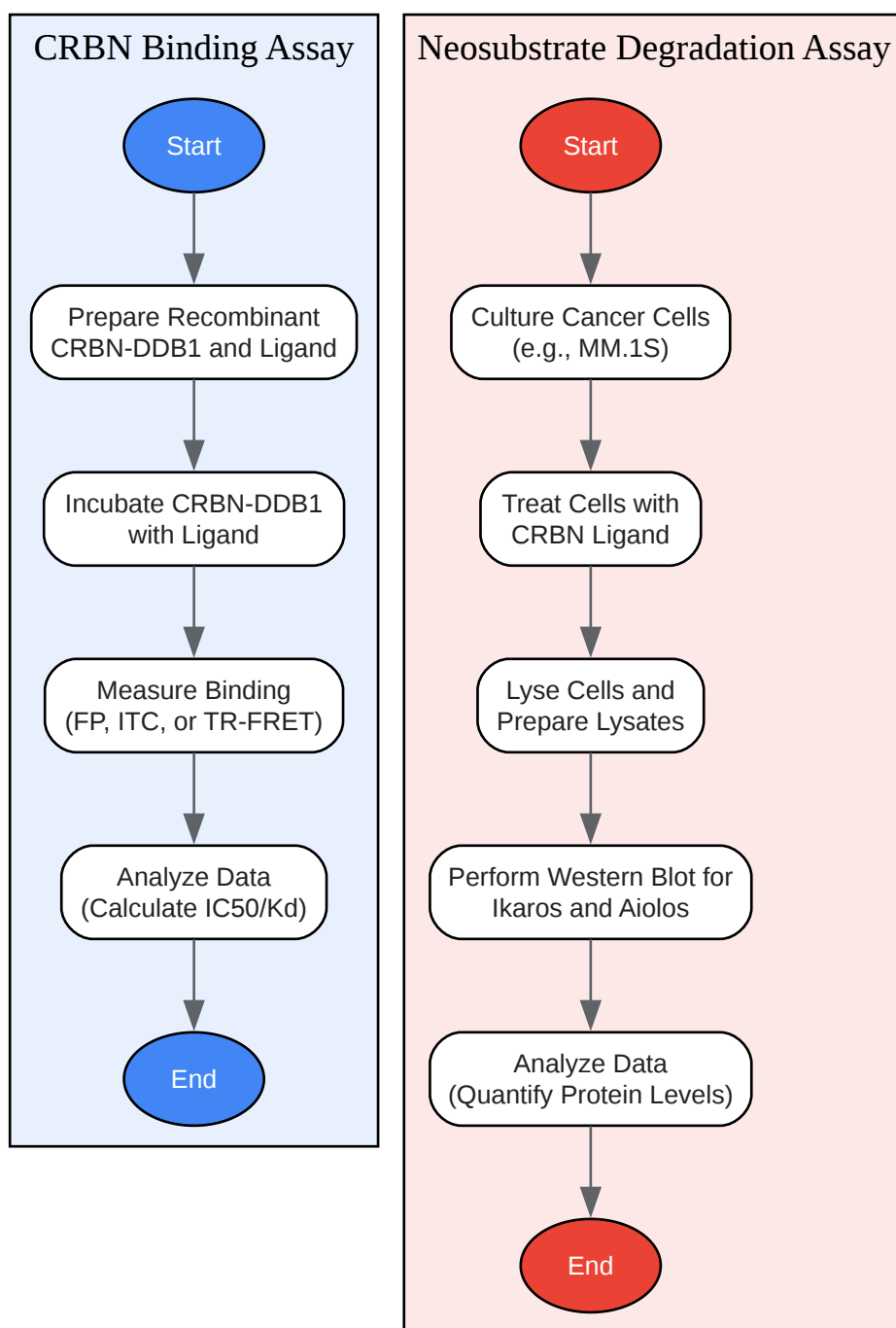
Ligand	CRBN Binding Affinity (IC50/Kd)	Cell Line	Assay Type	Reference
Thalidomide	~250 nM (Kd)	Recombinant Human CRBN/DDB1	Isothermal Titration Calorimetry	[1]
Lenalidomide	~178 nM (Kd)	Recombinant Human CRBN/DDB1	Isothermal Titration Calorimetry	[1]
Pomalidomide	~157 nM (Kd)	Recombinant Human CRBN/DDB1	Isothermal Titration Calorimetry	[1]
Iberdomide (CC-220)	150 nM (IC50)	Not Specified	Cereblon-binding affinity assay	[2]
Mezigdomide (CC-92480)	High Affinity	Not Specified	Cereblon E3 ubiquitin ligase modulating agent	[3]

Ligand	Neosubstrate Degradation (DC50/Dmax)	Cell Line	Assay Type	Reference
Lenalidomide	Potent degradation of Ikaros and Aiolos	MM.1S	Western Blot	[4]
Pomalidomide	More potent degradation of Ikaros and Aiolos than Lenalidomide	MM.1S	Western Blot	[4]
Iberdomide (CC-220)	More potent and deeper degradation of Ikaros and Aiolos than Lenalidomide or Pomalidomide	Not Specified	Not Specified	
Mezigdomide (CC-92480)	Most potent for degradation of Ikaros and Aiolos	MM cell lines	Not Specified	

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language for Graphviz.





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